Defensin-relatedcryptdin-10
Description
Table 1: Key Residue Variations in Murine Cryptdin Isoforms
| Isoform | Position 10 | Position 15 | Position 29 |
|---|---|---|---|
| Crp1 | Ser (S) | Gly (G) | Leu (L) |
| Crp10 | Lys (K) | Gly (G) | Leu (L) |
| Crp3 | Lys (K) | Arg (R) | Met (M) |
| Crp14 | Thr (T) | Arg (R) | Leu (L) |
Data derived from genomic and cDNA analyses.
Disulfide Bond Architecture and Tertiary Folding Patterns
Crp10 adopts a conserved α-defensin fold stabilized by three disulfide bonds: Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5. This configuration constrains the peptide into a triple-stranded antiparallel β-sheet core, as observed in the NMR solution structure of cryptdin-4 (Crp4). Key features include:
- A rigid β-hairpin between residues 15–20.
- A hydrophobic core formed by residues Leu4, Val5, and Tyr7.
Disruption of disulfide bonds (e.g., in the (6C/A)-Crp4 mutant) reduces membrane-permeabilizing activity, highlighting their role in maintaining structural integrity.
Comparative Structural Motifs Among Murine α-Defensins
Crp10 shares structural homology with other cryptdins but exhibits unique functional adaptations:
- β-Sheet Content : Crp10 has lower β-sheet content compared to Crp4, which may enhance flexibility during bacterial membrane interactions.
- Cationic Residues : The Lys10 substitution increases net positive charge (+8 for Crp10 vs. +6 for Crp1), improving electrostatic interactions with anionic bacterial membranes.
- Dimerization : Unlike Crp14, which forms a noncanonical dimer via parallel β1-strand interactions, Crp10 remains monomeric in solution.
These motifs correlate with functional diversity; for example, Crp10’s bactericidal activity against Staphylococcus aureus is less dependent on tertiary structure than its activity against E. coli.
X-ray Crystallography and Molecular Dynamics Simulation Insights
Recent advances in structural biology have elucidated Crp10’s dynamics:
X-ray Crystallography
The high-resolution (1.67 Å) crystal structure of Crp14 (PDB: 7YOA) reveals a disulfide-stabilized β-sheet core and asymmetric dimer interface. While Crp10’s structure remains unsolved, homology modeling predicts similar topology, with deviations in the β1–β2 loop due to Gly15.
Molecular Dynamics (MD) Simulations
MD studies on Crp14 and its T10K mutant (analogous to Crp10) demonstrate:
- Dimer Stability : The T10K mutation increases the Gibbs free energy change (ΔG) from −20.7 ± 5.4 kcal/mol to −5.3 ± 4.9 kcal/mol, reducing dimer affinity by ~11 orders of magnitude.
- Conformational Flexibility : The Lys10 side chain induces electrostatic repulsion, loosening monomer interactions (Fig. 1).
Figure 1: MD simulations show reduced dimer stability in T10K-Crp14.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LRDLVCYCRKRGCKGRERMNGTCRKGHLLYTMCCR |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Defensin-related Cryptdin-10
The primary approach to preparing defensin-related cryptdin-10 involves solid-phase peptide synthesis (SPPS) , a widely used method for assembling peptides with precise amino acid sequences.
- Sequence Determination : The mature peptide sequence is deduced based on proteolytic processing sites, typically starting from the first leucine residue after the prosequence, as seen in related peptides like rattusin.
- Synthesis : The peptide is synthesized in the reduced form using standard SPPS protocols, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on automated synthesizers.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin using reagent cocktails such as reagent K, which removes protecting groups and releases the crude peptide.
Purification Techniques
Purification is critical to isolate the target peptide at high purity (>95%) for biological studies.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purification:
- Mass Spectrometry Confirmation : Purified peptides are characterized by matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) MS to confirm molecular weight and purity.
Oxidative Folding and Disulfide Bond Formation
Defensin-related cryptdin-10 contains multiple cysteine residues that form disulfide bonds essential for its three-dimensional structure and function.
- Air Oxidation : The reduced peptide is subjected to air oxidation in a buffer such as 50 mM Tris (pH 8.0) for 24-48 hours at room temperature with gentle stirring and an open cap to allow oxygen diffusion.
- Folding Conditions :
- Typical conditions include 0.1 to 0.2 mg/ml peptide concentration in mildly basic pH (7.8-8.0).
- The presence of redox agents may be used in some protocols to facilitate correct disulfide pairing.
- Purification Post-Folding : The oxidized, folded peptide is further purified by RP-HPLC to separate correctly folded peptides from misfolded or aggregated species.
Additional Preparation Considerations
- Lyophilization and Storage : Final purified peptides are lyophilized and stored at -80°C to maintain stability until use.
- Quantification : Peptide concentration is determined by UV absorbance at 280 nm, based on the extinction coefficients of aromatic residues (tyrosine) and cysteines present in the sequence.
- Cyclization (if applicable) : Some defensins undergo cyclization to form cyclic peptides, involving carbodiimide-mediated reactions in dimethyl sulfoxide (DMSO) with reagents like EDC and HOBt, followed by purification and lyophilization. However, cryptdin-10 is typically linear with disulfide bonds rather than cyclic.
Summary Table of Key Preparation Steps
| Step | Description | Conditions/Notes | References |
|---|---|---|---|
| Peptide Synthesis | Solid-phase peptide synthesis using Fmoc chemistry | Automated synthesizer, reduced form | |
| Cleavage and Deprotection | Removal from resin and side-chain protecting groups | Reagent K treatment, 4 hours at room temperature | |
| Purification (1st stage) | RP-HPLC using C18 column with acetonitrile/TFA gradient | 0-60% acetonitrile over 90 min, 1 ml/min flow | |
| Oxidative Folding | Air oxidation in 50 mM Tris buffer, pH 8.0 | 24-48 hours, room temperature, open cap | |
| Purification (2nd stage) | RP-HPLC to isolate correctly folded peptide | Same as above | |
| Characterization | MALDI-TOF MS for mass confirmation; UV absorbance at 280 nm for quantification | Extinction coefficients based on tyrosine/cysteine | |
| Lyophilization and Storage | Freeze-drying and storage at -80°C | Maintains peptide stability |
Research Findings and Practical Insights
- The mature defensin-related cryptdin-10 peptide is typically 31 amino acids in length, synthesized chemically to ensure sequence fidelity.
- Oxidative folding is a critical step; improper disulfide bond formation leads to loss of antimicrobial activity.
- The use of RP-HPLC before and after folding ensures high purity and proper folding confirmation.
- Mass spectrometry provides a reliable method for verifying peptide identity and folding state.
- These preparation methods are consistent with those used for other α-defensins and related peptides, supporting reproducibility and comparability across studies.
Q & A
Q. What experimental methodologies are recommended for assessing the antimicrobial activity of Defensin-related Cryptdin-10?
Cryptdin-10’s antimicrobial efficacy is typically evaluated using broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens like Salmonella or E. coli. Complementary methods include time-kill kinetics to study bactericidal dynamics and electron microscopy to visualize membrane disruption . For reproducibility, adhere to CLSI guidelines for standardized inoculum preparation and growth conditions.
Q. How can researchers validate the structural integrity of synthesized Cryptdin-10 peptides?
Structural validation requires circular dichroism (CD) spectroscopy to confirm α-helical and β-sheet conformations in membrane-mimetic environments (e.g., SDS micelles). Mass spectrometry (MALDI-TOF or ESI-MS) ensures correct molecular weight, while NMR spectroscopy resolves tertiary structure in lipid bilayers . Cross-reference with X-ray crystallography data from homologous defensins to identify conserved motifs .
Q. What in vitro models are suitable for studying Cryptdin-10’s interaction with intestinal epithelial cells?
Use polarized Caco-2 cell monolayers to simulate intestinal epithelium. Measure transepithelial electrical resistance (TEER) to assess barrier function and employ confocal microscopy with fluorescently tagged Cryptdin-10 to track cellular uptake. For mechanistic insights, pair with RNA-seq to identify gene expression changes in tight junction proteins (e.g., occludin, ZO-1) .
Advanced Research Questions
Q. How can contradictory data on Cryptdin-10’s pro-inflammatory vs. anti-inflammatory roles be resolved?
Contradictions may arise from context-dependent effects (e.g., pathogen presence, mucosal damage). Apply conditional knockout mouse models to isolate Cryptdin-10’s role in specific immune pathways. Use multiplex cytokine profiling (Luminex) in ex vivo intestinal organoids to correlate peptide concentration with IL-6, TNF-α, and TGF-β levels. Meta-analyses of RNA-seq datasets (e.g., GEO DataSets) can identify tissue-specific regulatory networks .
Q. What strategies address the limited bioavailability of Cryptdin-10 in systemic applications?
Develop nanoparticle encapsulation (e.g., chitosan or PLGA carriers) to enhance stability against proteolytic degradation. Validate delivery efficiency via in vivo imaging (IVIS) in murine models and quantify tissue distribution using LC-MS/MS. Compare pharmacokinetic profiles (Cmax, AUC) between free and encapsulated peptide formulations .
Q. How do interspecies variations in gut microbiota influence Cryptdin-10’s functional outcomes in translational studies?
Conduct gnotobiotic mouse studies colonized with defined microbial consortia to isolate microbiota-dependent effects. Pair with 16S rRNA sequencing to correlate peptide activity with shifts in Firmicutes/Bacteroidetes ratios. Use metabolomic profiling (GC-MS) to identify microbial metabolites (e.g., short-chain fatty acids) that modulate Cryptdin-10’s efficacy .
Methodological and Ethical Considerations
Q. What statistical approaches are optimal for analyzing dose-response relationships in Cryptdin-10 studies?
Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves and calculate EC50 values. For high-throughput screening data, apply machine learning algorithms (random forests, SVM) to classify antimicrobial activity across bacterial strains. Validate models via bootstrapping or cross-validation to minimize overfitting .
Q. How should researchers design studies to comply with ethical guidelines for animal models in Cryptdin-10 research?
Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and include negative controls (e.g., scrambled peptide) to distinguish Cryptdin-10-specific effects. Use blinded scoring for histopathological assessments to reduce bias .
Data Reproducibility and Transparency
Q. What metadata standards are critical for sharing Cryptdin-10 research data?
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (CD, NMR), peptide synthesis protocols (e.g., Fmoc solid-phase), and in vivo experimental conditions (diet, microbiota status) in public repositories like Zenodo or Figshare. Use controlled vocabularies (e.g., MeSH terms) for dataset annotation .
Q. How can conflicting results in Cryptdin-10’s role in carcinogenesis be systematically evaluated?
Perform systematic reviews with PRISMA guidelines to aggregate preclinical evidence. Apply network pharmacology to map Cryptdin-10’s interactions with oncogenic pathways (e.g., Wnt/β-catenin). Validate hypotheses using patient-derived xenografts treated with recombinant peptide and assess tumor growth via caliper measurements or bioluminescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
